molecular formula C12H22N2O2 B8009087 tert-Butyl 1-(aminomethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate

tert-Butyl 1-(aminomethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate

Cat. No.: B8009087
M. Wt: 226.32 g/mol
InChI Key: IXLXDWNTNJMBQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 1-(aminomethyl)-2-azabicyclo[410]heptane-2-carboxylate is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

The synthesis of tert-Butyl 1-(aminomethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the bicyclic core followed by the introduction of the tert-butyl ester and aminomethyl groups. Reaction conditions such as temperature, solvent, and catalysts are carefully optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using similar routes but with enhanced efficiency and scalability .

Chemical Reactions Analysis

tert-Butyl 1-(aminomethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl 1-(aminomethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 1-(aminomethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are conducted to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

tert-Butyl 1-(aminomethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate can be compared with other similar compounds, such as:

Properties

IUPAC Name

tert-butyl 1-(aminomethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-6-4-5-9-7-12(9,14)8-13/h9H,4-8,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXLXDWNTNJMBQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2C1(C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.